molecular formula C16H29NO4 B1605796 Curassavine CAS No. 68385-70-6

Curassavine

Cat. No. B1605796
CAS RN: 68385-70-6
M. Wt: 299.41 g/mol
InChI Key: VBLBKKUAYMFOAG-UHFFFAOYSA-N
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Description

Curassavine is a natural alkaloid compound . It is derived from the stem bark of the vine Ervatamia divaricata and the herbs of Zanthoxylum simulans Hance . It is also the major alkaloid of Heliotropium curassavicum Linn .


Synthesis Analysis

Curassavine is shown to be an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) . This is the first example of a monocarboxylic necic acid with a C8 skeleton .


Molecular Structure Analysis

The molecular formula of Curassavine is C16H29NO4 . Its molecular weight is 299.41 g/mol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Curassavine molecule .


Chemical Reactions Analysis

The major alkaloids of Heliotropium curassavicum Linn, including Curassavine, are shown to be esters of trachelanthamidine . The minor alkaloids, coromandalin and heliovicine, are esters of trachelanthamidine with (+)-viridifloric and (–)-trachelanthic acids, respectively .


Physical And Chemical Properties Analysis

Curassavine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Field: Entomology (Mosquito Control)

Curassavine has been studied for its potential as a larvicide and pupicide against mosquitoes .

Application Summary

The research focused on the larvicidal and pupicidal potential of Heliotropium curassavicum L., which contains Curassavine, against Culex pipiens .

Methods of Application

The study involved treating mosquito larvae and pupae with different concentrations of Curassavine . The concentrations used ranged from 100 to 500 mg/ml for larvicidal activity and 100 to 500 µg/ml for pupicidal activity .

Results and Outcomes

The results showed that Curassavine caused mortality percentages among larvae and pupae of Culex pipiens between 12 and 84% using concentrations between 100 and 500 µg/ml after one day . The mortality percentages increased to between 16 and 100% within 2 days . The LC50 value, which is the concentration that causes 50% mortality, was found to be 147.9 µg/ml .

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLBKKUAYMFOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987936
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester

CAS RN

68385-70-6, 82398-74-1
Record name Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
S Mohanraj, PS Subramanian, CCJ Culvenor… - Journal of the …, 1978 - pubs.rsc.org
Curassavine, the major alkaloid of Heliotropium curassavicum Linn. is shown to be an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid), the …
Number of citations: 13 pubs.rsc.org
H Hendriks, AP Bruins… - … & environmental mass …, 1988 - Wiley Online Library
One of the samples however, prepared from Anchusa officinalis grown from seeds obtained from the Botanical Garden at Gent, displayed a different alkaloid pattern upon preliminary …
Number of citations: 13 onlinelibrary.wiley.com
S Mohanraj, W Herz, PS Subramanian - Journal of Chromatography A, 1982 - Elsevier
… During our work on pyrrolizidine alkaloids of Heliotropium curassavicum6 we developed a new chromatographic method to separate the diastereomeric alkaloids curassavine (1) and …
Number of citations: 7 www.sciencedirect.com
A Musa - … Academic Journal of Biological Sciences, F …, 2015 - eajbsf.journals.ekb.eg
… In this study the larvicidal activity of the curassavine has been tested against the larvae of filariasis vector Culex pipiens. The results suggest that the Heliotropium curassavicum have …
Number of citations: 2 eajbsf.journals.ekb.eg
PS Subramanian, S Mohanraj… - Australian Journal of …, 1980 - CSIRO Publishing
… The A1O2M, values for curassavine, curassavine N-oxide and the methyl ester of curassavic acid clearly suggest an erythro configuration for the vicinal hydroxyls in these compounds, …
Number of citations: 28 www.publish.csiro.au
M SUBRAMANIAN, S PS, C CCJ, E JA, F JL, S LW - 1978 - pascal-francis.inist.fr
CURASSAVINE, AN ALKALOID FROM HELIOTROPIUM CURASSAVICUM LINN. WITH A C8 NECIC ACID SKELETON. … CURASSAVINE, AN ALKALOID FROM HELIOTROPIUM …
Number of citations: 0 pascal-francis.inist.fr
S Mohanraj, PS Subramanian, W Herz - Phytochemistry, 1982 - Elsevier
… Australia and from Pakistan have been identified [3,4] as curassavine … adjacent USA apparently contained curassavine, acetylcurassavine, … is the first CT ester of laburnine, curassavine …
Number of citations: 31 www.sciencedirect.com
M Carballo, MD Mudry, IB Larripa, E Villamil… - Mutation Research …, 1992 - Elsevier
… heliovicine and curassavine) and N-oxide derivatives (curassavine N-oxide). Fig. 1 presents the active principle of the Heliotropium assayed (Table 1) using 2 different extraction …
Number of citations: 35 www.sciencedirect.com
H Birecka, MW Frohlich, L Hull, MJ Chaskes - Phytochemistry, 1980 - Elsevier
The levels of alkaloids were determined in leaves and stems of 24 species of Heliotropium collected in Mexico and adjacent USA All species contained unsaturated pyrrolizidines, their …
Number of citations: 30 www.sciencedirect.com
HJ Huizing, F De Boer, H Hendriks… - Biomedical & …, 1986 - Wiley Online Library
… A pyrrolizidine alkaloid having a 'homo-viridifloric acid' group at C9 has been found in the alkaloid extract of Heliotropium curassavicum L., and was named curassavine.26 The necic …
Number of citations: 19 onlinelibrary.wiley.com

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